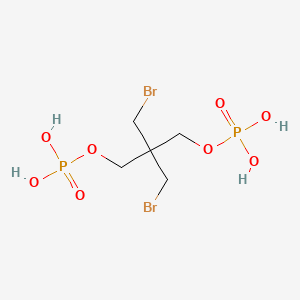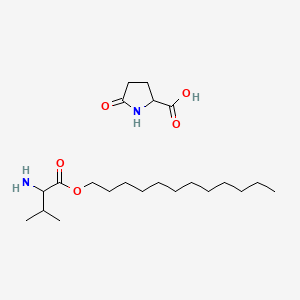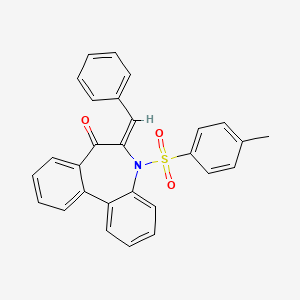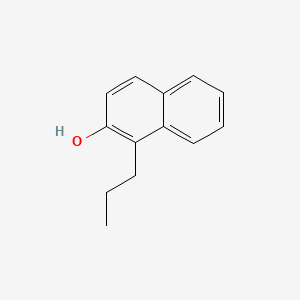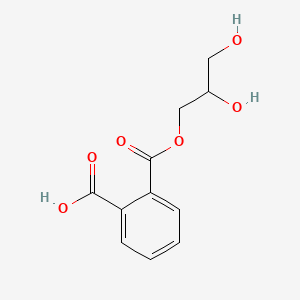
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol, also known as glycerylphthalate, is an ester formed from the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) and 1,2,3-propanetriol (glycerol). This compound is commonly used as a plasticizer in the production of flexible plastics and as a component in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol is synthesized through an esterification reaction between 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to distillation to remove water and other by-products. The final product is purified through filtration and distillation to obtain a high-purity ester.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: The ester can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form phthalic anhydride and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Phthalic anhydride and other oxidation products.
科学的研究の応用
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
作用機序
The mechanism of action of 1,2-benzenedicarboxylic acid, ester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in its biological effects are still under investigation.
類似化合物との比較
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester:
1,2-Benzenedicarboxylic acid, diisooctyl ester: Another plasticizer with similar uses but different ester groups, affecting its performance characteristics.
1,2-Benzenedicarboxylic acid, diphenyl ester: Used in different industrial applications, such as in the production of high-performance plastics and resins.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for particular applications in flexible plastics and biocompatible materials.
特性
CAS番号 |
53568-81-3 |
|---|---|
分子式 |
C11H12O6 |
分子量 |
240.21 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O6/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15/h1-4,7,12-13H,5-6H2,(H,14,15) |
InChIキー |
MXHKJQTYOAFPBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



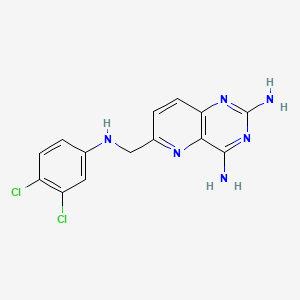

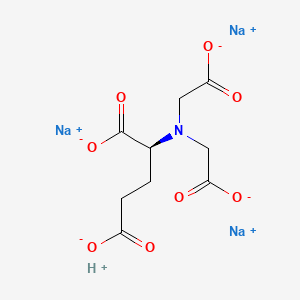


![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
